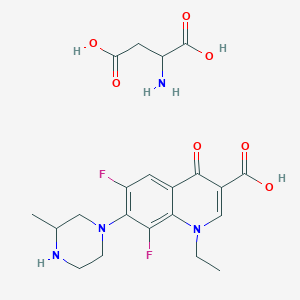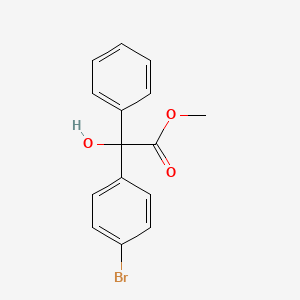
Methyl 2-(4-bromophenyl)-2-hydroxy-2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-bromophenyl)-2-hydroxy-2-phenylacetate: is an organic compound with the molecular formula C15H13BrO3. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, a hydroxyl group, and a phenylacetate moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Fischer Esterification: : One common method to synthesize methyl 2-(4-bromophenyl)-2-hydroxy-2-phenylacetate involves the Fischer esterification of 4-bromophenylacetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
-
Grignard Reaction: : Another synthetic route involves the Grignard reaction, where 4-bromobenzyl bromide reacts with phenylmagnesium bromide to form the corresponding alcohol, which is then esterified with methanol.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : Methyl 2-(4-bromophenyl)-2-hydroxy-2-phenylacetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction of this compound can lead to the formation of alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
-
Substitution: : The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium cyanide are often used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in ethanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylacetates.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, methyl 2-(4-bromophenyl)-2-hydroxy-2-phenylacetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays, helping to elucidate the mechanisms of enzyme action.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs targeting specific biological pathways, such as anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is employed in the production of polymers, resins, and coatings, where its unique chemical properties contribute to the performance of the final products.
Mecanismo De Acción
The mechanism of action of methyl 2-(4-bromophenyl)-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets. The hydroxyl and ester groups in the compound can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-chlorophenyl)-2-hydroxy-2-phenylacetate
- Methyl 2-(4-fluorophenyl)-2-hydroxy-2-phenylacetate
- Methyl 2-(4-methylphenyl)-2-hydroxy-2-phenylacetate
Uniqueness
Methyl 2-(4-bromophenyl)-2-hydroxy-2-phenylacetate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to molecular targets.
Propiedades
Fórmula molecular |
C15H13BrO3 |
|---|---|
Peso molecular |
321.16 g/mol |
Nombre IUPAC |
methyl 2-(4-bromophenyl)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C15H13BrO3/c1-19-14(17)15(18,11-5-3-2-4-6-11)12-7-9-13(16)10-8-12/h2-10,18H,1H3 |
Clave InChI |
ODSHSXUSNZAFAV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


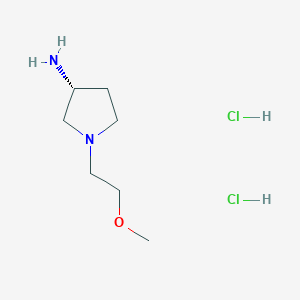


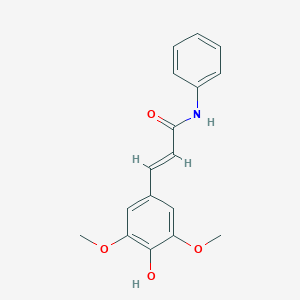
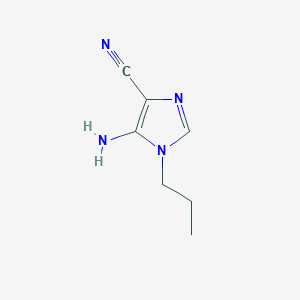
![5-Azaspiro[2.4]heptane-7-carbonitrile](/img/structure/B12824863.png)





